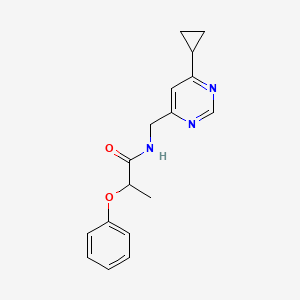![molecular formula C20H25N3OS B2891389 3-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide CAS No. 893995-52-3](/img/structure/B2891389.png)
3-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide” is a chemical compound with the molecular formula C20H25N3OS and a molecular weight of 355.5. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . The molecule also contains a propanamide group attached to a cyclohexyl group.Aplicaciones Científicas De Investigación
Novel Synthesis Approaches and Marker Development
One area of research involves the synthesis and evaluation of novel nitroimidazole-based thioflavin-T derivatives, including a closely related compound for the identification of tumor hypoxia markers. These compounds have shown the ability to accumulate in hypoxic tumor cells, highlighting their potential as diagnostic tools in oncology. The research conducted by Zejun Li et al. (2005) is a testament to the innovative approaches in developing compounds for medical imaging and diagnostic purposes (Li, Chu, Liu, & Wang, 2005).
Antituberculosis Activity
Another significant application of closely related derivatives is in the fight against tuberculosis. Research by N. Ulusoy (2002) on cycloalkylidenehydrazide and 4-aza-1-thiaspiro[4.5]decan-3-one derivatives of imidazo[2,1-b]thiazole revealed promising antituberculosis activity. This study not only underscores the therapeutic potential of these compounds but also contributes to the development of new antituberculosis agents (Ulusoy, 2002).
Antimicrobial and Antifungal Applications
Further research into thiazole derivatives of triazoles by G. Turan-Zitouni et al. (2005) demonstrated very strong antifungal and antibacterial activity. This highlights the compound's versatility and potential in addressing drug-resistant microbial strains, an increasingly critical area of concern in global health (Turan-Zitouni, Kaplancıklı, Yıldız, Chevallet, & Kaya, 2005).
Anticancer Properties
Additionally, derivatives have been explored for their anticancer properties. The study by Houlihan et al. (1995) on 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, which share a structural motif with the compound , showed notable cytotoxicity against tumor cell lines. This research opens avenues for developing new chemotherapeutic agents (Houlihan, Munder, Handley, Cheon, & Parrino, 1995).
Mecanismo De Acción
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which this compound is a part of, are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, including analgesic and anti-inflammatory activities .
Action Environment
Such factors can significantly impact the effectiveness of compounds with a thiazole scaffold .
Propiedades
IUPAC Name |
3-cyclohexyl-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c24-19(11-6-15-4-2-1-3-5-15)21-17-9-7-16(8-10-17)18-14-23-12-13-25-20(23)22-18/h7-10,14-15H,1-6,11-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCDYXJGOAZYKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

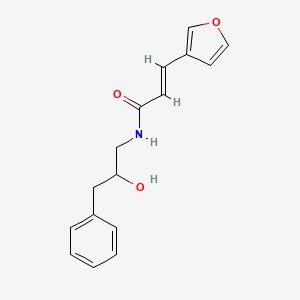
![2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2891308.png)
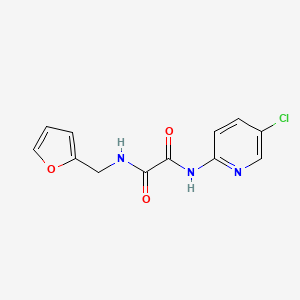
![methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B2891311.png)
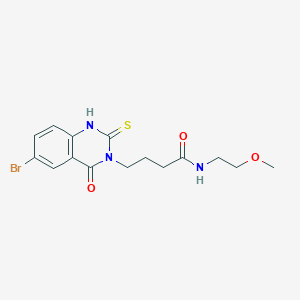
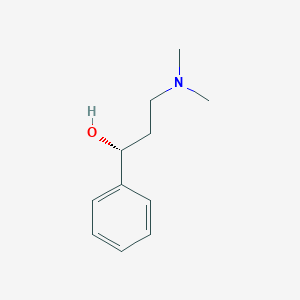

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylpiperazine-1-carboxamide](/img/structure/B2891317.png)
![3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2891318.png)

![tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2891320.png)
